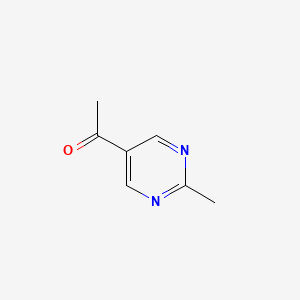
1-(2-Methylpyrimidin-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Methylpyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 . It is also known by other synonyms such as “1-(2-Methyl-5-pyrimidinyl)ethanone” and "5-Acetyl-2-methylpyrimidine" .
Molecular Structure Analysis
The InChI code for “1-(2-Methylpyrimidin-5-yl)ethanone” is1S/C7H8N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-4H,1-2H3 . This code provides a specific representation of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. Physical And Chemical Properties Analysis
“1-(2-Methylpyrimidin-5-yl)ethanone” has a boiling point of approximately 219.9±13.0°C at 760 mmHg . It is a solid at room temperature . More specific physical and chemical properties, such as solubility or melting point, were not found in the available sources.Applications De Recherche Scientifique
Synthesis and Applications in Antifungal Agents
1-(2-Methylpyrimidin-5-yl)ethanone is involved in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. The compound plays a crucial role in setting the relative stereochemistry during the synthesis process, particularly in the addition of a fluoro-pyrimidine derivative to a difluorophenyl-triazol-1-yl-ethanone. This reaction is key to obtaining excellent diastereoselection, an important aspect in the development of effective antifungal medications (Butters et al., 2001).
Role in Antimicrobial Activity
The compound is integral in the synthesis of various derivatives with significant antimicrobial activities. For instance, the synthesis of certain pyrimidine derivatives, where 1-(2-Methylpyrimidin-5-yl)ethanone acts as a precursor, leads to compounds with high antimicrobial efficacy due to the presence of chlorine as a substituent on the main nucleus (Sherekar et al., 2022).
Involvement in Anticancer Research
1-(2-Methylpyrimidin-5-yl)ethanone derivatives have been studied for their potential in anticancer therapy. The synthesis of certain pyridine derivatives and their metal complexes, involving this compound, have shown cytotoxic effects against various carcinoma cell lines. This highlights its potential use in the development of new anticancer drugs (Chaitanya et al., 2022).
Contribution to Neurological Research
Derivatives of 1-(2-Methylpyrimidin-5-yl)ethanone have been explored for their effects on learning and memory reconstruction in mice. Research in this area could lead to the development of new treatments for cognitive impairments and memory-related disorders (Zhang, 2012).
Identification and Characterization in Forensic Toxicology
This compound has also been identified in forensic studies, particularly in the analysis and characterization of novel cathinone derivatives. Its identification in such contexts is crucial for legal and medical purposes, especially in cases involving novel psychoactive substances (Bijlsma et al., 2015).
Development of Corrosion Inhibitors
In the field of materials science, derivatives of 1-(2-Methylpyrimidin-5-yl)ethanone have been studied as corrosion inhibitors for metals. Their effectiveness in preventing metal corrosion in acidic environments underlines their potential industrial applications (Jawad et al., 2020).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .
Propriétés
IUPAC Name |
1-(2-methylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)7-3-8-6(2)9-4-7/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSRXTUWVTDNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733598 |
Source


|
| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrimidin-5-yl)ethanone | |
CAS RN |
1225223-42-6 |
Source


|
| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methylpyrimidin-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)
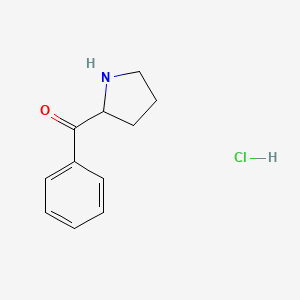

![3-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B581727.png)
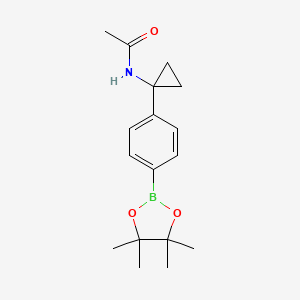

![6-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581730.png)


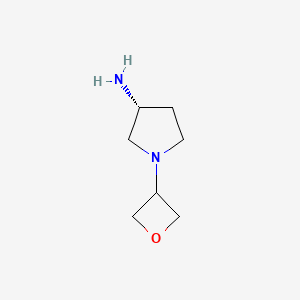

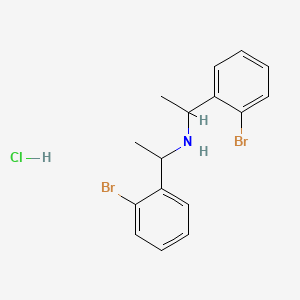
![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)